molecular formula C9H10F9NO B6336597 1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL CAS No. 723294-81-3

1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL

Cat. No.: B6336597
CAS No.: 723294-81-3
M. Wt: 319.17 g/mol
InChI Key: XWAXRNZBFQRIRK-UHFFFAOYSA-N
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Description

1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol is a fluorinated organic compound characterized by its highly substituted structure, including an isopropylimino group, two trifluoromethyl groups, and three terminal fluorine atoms on the butan-3-ol backbone. Its unique electronic and steric properties make it of interest in specialized applications such as catalysis, fluorinated solvent design, or intermediates in organofluorine synthesis.

Properties

IUPAC Name

1,1,1,5,5,5-hexafluoro-4-propan-2-ylimino-2-(trifluoromethyl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F9NO/c1-4(2)19-5(7(10,11)12)3-6(20,8(13,14)15)9(16,17)18/h4,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAXRNZBFQRIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(CC(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of the isopropylimino moiety. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions may involve the use of reducing agents to modify the compound’s structure.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in stabilizing the compound and enhancing its reactivity. The isopropylimino moiety may interact with biological molecules, leading to various effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several fluorinated alcohols and imino derivatives. Key analogues include:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties
3,3-Bis(trifluoromethyl)-4,4,4-trifluorobutan-1-ol C₆H₅F₉O Hydroxyl, bis(trifluoromethyl) 264.09 Melting point: 36–37°C; Boiling point: 134–135°C
1-Chloro-3-fluoroisopropanol C₃H₅ClF₃O Chloro, fluoro, hydroxyl 152.52 High polarity; reactive halogen substituents
Aliflurane derivatives Variable Trifluoromethyl, chloro, phenyl groups ~300–400 Used as inhalation anesthetics

Physicochemical Properties

  • Polarity and Solubility: The trifluoromethyl and fluorine substituents in 1-isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol likely confer high hydrophobicity and low polarity, akin to 3,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-1-ol . This contrasts with halogenated analogues like 1-chloro-3-fluoroisopropanol, which exhibit higher polarity due to reactive Cl/F substituents .
  • Thermal Stability: Fluorinated alcohols generally exhibit higher thermal stability compared to non-fluorinated counterparts. For example, 3,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-1-ol has a boiling point of 134–135°C , suggesting that the target compound may similarly resist decomposition at moderate temperatures.

Research Findings and Gaps

  • Synthesis Challenges: The compound’s synthesis likely involves multi-step fluorination and imino group introduction, similar to methods for perfluorinated compounds described in the Pharos Project .
  • Environmental Impact: Perfluorinated compounds (PFCs) are noted for environmental persistence .

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